molecular formula C22H24ClN3O3 B10989394 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10989394
M. Wt: 413.9 g/mol
InChI Key: RXARNCSBDNCPRX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a phenylpropanoyl moiety

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the phenylpropanoyl moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidine ring.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound also features a chlorophenyl group and is studied for its anti-inflammatory properties.

    2-(1-(3-(4-chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-[2-(3-phenylpropanoylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3/c23-18-7-4-8-19(14-18)26-15-17(13-21(26)28)22(29)25-12-11-24-20(27)10-9-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2,(H,24,27)(H,25,29)

InChI Key

RXARNCSBDNCPRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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